molecular formula C16H15N3O2S B5516330 N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B5516330
M. Wt: 313.4 g/mol
InChI Key: ONMHPFFUMJRWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamoylphenyl group and a carbamothioyl group attached to a methylbenzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 2-aminobenzamide with isothiocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and solvent composition. The final product is purified using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-carbamoylphenyl)carbamothioyl]-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a therapeutic agent make it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methylbenzoyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-4-6-11(9-10)15(21)19-16(22)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHPFFUMJRWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 7.2 g of 2-aminobenzamide and 200 ml of ether was added dropwise, a solution of 10 g of 3-methylbenzoyl isothiocyanate over 10 minutes. After 48 hours, the solid was collected, giving 14.8 g of the desired product as grey crystals, mp 194°-196° (dec.).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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